5-Benzyloxy-6-methoxyindole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds structurally related to 5-Benzyloxy-6-methoxyindole often involves multi-step chemical reactions. A study by Grinev et al. (1987) detailed the synthesis of novel 5-methoxyindole-3-carboxylic acids with bromine at the 6-position, leading to the formation of 5-methoxy-6-bromolndoles, showcasing the intricate synthesis routes for compounds within this chemical class (Grinev et al., 1987).

Molecular Structure Analysis

The molecular structure of 5-Benzyloxy-6-methoxyindole and related compounds has been a subject of study to understand their interaction with biological receptors. Yates et al. (1991) reported on the crystal and molecular structure of a related benzothiazole derivative, highlighting the importance of structural analysis in understanding the binding affinity to estrogen receptors (Yates et al., 1991).

Chemical Reactions and Properties

The reactivity and chemical properties of 5-Benzyloxy-6-methoxyindole derivatives have been explored through various reactions. Manini et al. (1998) discussed the acid-promoted oxidative polymerization of related indoles, providing insight into their reactivity and potential for creating complex molecular structures (Manini et al., 1998).

Physical Properties Analysis

The physical properties of 5-Benzyloxy-6-methoxyindole, such as solubility and melting point, are crucial for its application in different environments. Research by Wakamatsu and Ito (1988) on the preparation of related eumelanin metabolites provides a basis for understanding the physical characteristics of indolic compounds (Wakamatsu & Ito, 1988).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical groups, define the utility of 5-Benzyloxy-6-methoxyindole in research and industry. Studies such as those by Tanaka et al. (2001) on benzoxazole and benzothiazole derivatives reveal the sensitivity of these compounds to pH changes and their selective reactivity towards metal cations, indicating the chemical versatility of indole derivatives (Tanaka et al., 2001).

Applications De Recherche Scientifique

Spectroscopic Studies : It is used to study the infrared and Raman spectroscopic properties of indolecarboxylic acids and their metal complexes (Morzyk-Ociepa, 2009).

Synthesis of Biological Compounds : This compound aids in synthesizing hydroxyindole-3-carboxylic acids, crucial in biology and medicine (Marchelli, Hutzinger & Heacock, 1969). Additionally, it's used in the oxidative polymerization of 5,6-dihydroxyindoles to produce diindolocarbazole derivatives, significant in organic chemistry (Manini et al., 1998).

Synthesis of Analogs of Biologically Active Compounds : It serves as a starting material for synthesizing analogs of biologically active compounds (Grinev et al., 1987).

Receptor Research : It acts as a potential ligand for α-aminobutyric acid-A (GABA-A) benzodiazepine receptors, with binding selectivity for certain receptor subtypes (Carling et al., 2004).

Biological Transport Studies : This compound inhibits binding protein-dependent transport of ribose, galactose, and maltose in Escherichia coli (Richarme, 1985).

Synthesis of Nitro- and Aminoindoles : It's utilized in synthesizing these compounds, which are of interest in organic and pharmaceutical chemistry (Ямашкин & Юровская, 2013).

Antiallergic Properties : It exhibits potent antiallergic properties, inhibiting rat passive cutaneous anaphylaxis when administered orally (Buckle et al., 1983).

Antioxidant and Antimicrobial Effects : This compound inhibits LDL oxidation and shows antifungal and antibacterial properties (Wang, Liu & Ng, 2001).

Photoreceptor Metabolism Control : It's involved in the control of rhythmic photoreceptor metabolism (Besharse & Dunis, 1983).

Conformational and Spectroscopic Analysis : It's used for studying its conformational and spectroscopic properties, including its electronic properties (Cinar, Karabacak & Asiri, 2015).

Metabolite Identification : It has been identified as a new metabolite in melanotic urine (Duchoň & Matouš, 1967).

Neuromodulation : An endogenously-occurring retinal compound, possibly acting as a neuromodulator (Leino, 1984).

Antifungal, Antibacterial, and Anti-HIV Activities : It demonstrates antifungal, antibacterial, and anti-HIV-1 reverse transcriptase activities (Wang & Ng, 2002).

Measurement of Melatonin and Related Indoles : A method for determining 5-methoxyindoles, like melatonin, in a highly sensitive and selective manner (Todoroki et al., 2006).

Nucleophilic Reactivities of Indoles : Understanding the C-3 basicity of indoles through nucleophilic reactivities (Lakhdar et al., 2006).

Psychotropic Potency of Tryptamines : Investigating the effect of 6-hydroxylation on the psychotropic potency of tryptamines (Taborsky, Delvigs & Page, 1966).

Eumelanin-Related Metabolites Preparation : Preparing metabolites related to eumelanin, excreted in urine of melanoma patients and healthy persons (Wakamatsu & Ito, 1988).

Urinary Metabolite Analysis : Determining the presence of 6H5MI-2-C in normal human urine using mass spectrometry and a quantitative method based on HPLC with fluorometric detection (Hansson, 1984).

Safety And Hazards

5-Benzyloxy-6-methoxyindole is classified as a combustible solid . It is recommended to avoid dust formation and breathing in dust, fume, gas, mist, vapors, or spray. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Propriétés

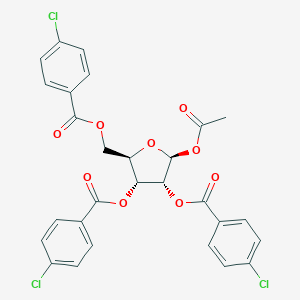

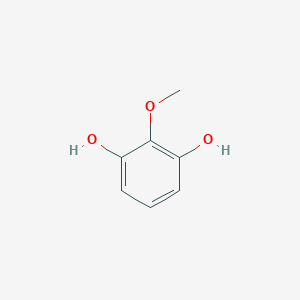

IUPAC Name |

6-methoxy-5-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-18-15-10-14-13(7-8-17-14)9-16(15)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLZHWUPJHWVFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC2=C1)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293831 | |

| Record name | 5-Benzyloxy-6-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyloxy-6-methoxyindole | |

CAS RN |

4790-04-9 | |

| Record name | 4790-04-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzyloxy-6-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B15768.png)